molecular formula C53H34N2 B2774226 2-(4-(9,10-di(naphthalen-2-yl)anthracen-2-yl)phenyl)-1-phenyl-1H-benzo[d]imidazole CAS No. 561064-11-7

2-(4-(9,10-di(naphthalen-2-yl)anthracen-2-yl)phenyl)-1-phenyl-1H-benzo[d]imidazole

Cat. No.: B2774226
CAS No.: 561064-11-7
M. Wt: 698.869
InChI Key: VOZBMWWMIQGZGM-UHFFFAOYSA-N
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Description

2-(4-(9,10-di(naphthalen-2-yl)anthracen-2-yl)phenyl)-1-phenyl-1H-benzo[d]imidazole, often referred to as ZADN, is a complex organic compound belonging to the anthracene family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZADN typically involves multi-step organic reactions starting from anthracene derivatives. One common synthetic route includes the following steps:

  • Bromination: : Anthracene is brominated to introduce bromine atoms at specific positions.

  • Naphthalene Coupling: : The brominated anthracene is then coupled with naphthalene derivatives to form the core structure.

  • Formation of Imidazole Ring: : The final step involves the formation of the benzoimidazole ring through cyclization reactions.

Industrial Production Methods

In an industrial setting, the synthesis of ZADN is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

ZADN undergoes various chemical reactions, including:

  • Oxidation: : ZADN can be oxidized to form various oxidized derivatives.

  • Reduction: : Reduction reactions can be performed to modify the electronic properties of the compound.

  • Substitution: : Substitution reactions at specific positions on the anthracene ring can lead to the formation of new derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: : Various electrophiles and nucleophiles are employed depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of ZADN, each with unique electronic and photophysical properties.

Scientific Research Applications

ZADN has found applications in several scientific fields:

  • Chemistry: : Used as a precursor for synthesizing other complex organic compounds.

  • Biology: : Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: : Explored for its use in drug delivery systems and as a therapeutic agent.

  • Industry: : Widely used in the production of OLEDs and other organic electronic devices due to its excellent electron-transport and hole-blocking properties.

Mechanism of Action

The mechanism by which ZADN exerts its effects involves its interaction with molecular targets and pathways. In OLED devices, ZADN functions as an electron-transport layer material, facilitating the movement of electrons within the device and improving its efficiency and stability. The molecular targets include the interfaces between different organic layers in the device, where ZADN helps to block holes and transport electrons effectively.

Comparison with Similar Compounds

ZADN is compared with other similar compounds such as 9,10-diphenyl-anthracene (ADN) and other anthracene derivatives. While these compounds share structural similarities, ZADN stands out due to its superior electron-transport properties and stability, making it a preferred choice for OLED applications.

Similar Compounds

  • 9,10-Diphenyl-anthracene (ADN)

  • Anthracene derivatives with different substituents

  • Other benzoimidazole derivatives

Properties

IUPAC Name

2-[4-(9,10-dinaphthalen-2-ylanthracen-2-yl)phenyl]-1-phenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H34N2/c1-2-16-44(17-3-1)55-50-21-11-10-20-49(50)54-53(55)38-26-22-37(23-27-38)41-30-31-47-48(34-41)52(43-29-25-36-13-5-7-15-40(36)33-43)46-19-9-8-18-45(46)51(47)42-28-24-35-12-4-6-14-39(35)32-42/h1-34H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZBMWWMIQGZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)C5=CC6=C(C7=CC=CC=C7C(=C6C=C5)C8=CC9=CC=CC=C9C=C8)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H34N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

698.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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